2,2-Dimethyl-5-phenyl-1,3-dioxane

描述

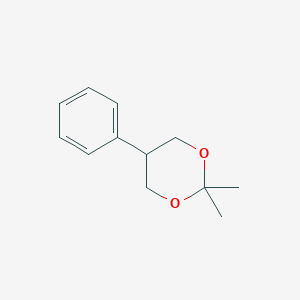

2,2-Dimethyl-5-phenyl-1,3-dioxane is an organic compound with the molecular formula C12H16O2. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-5-phenyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale acetalization processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

化学反应分析

Types of Reactions

2,2-Dimethyl-5-phenyl-1,3-dioxane undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur with reagents such as acetyl chloride (CH3COCl) and benzoyl chloride (C6H5COCl).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Acid chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Esters and amides.

科学研究应用

Chemistry

- Protecting Group: 2,2-Dimethyl-5-phenyl-1,3-dioxane is primarily used as a protecting group for carbonyl compounds during multi-step organic synthesis. This function is critical in preventing unwanted reactions that could compromise the integrity of sensitive functional groups during chemical transformations.

Biology

- Stabilizing Agent: The compound has been investigated for its potential as a stabilizing agent in biochemical assays. Its stability can enhance the reliability of experimental results by minimizing degradation of sensitive biological molecules.

Medicine

- Drug Delivery Systems: Research has explored its role in drug delivery systems due to its biocompatibility and ability to form stable acetal linkages. These properties make it suitable for encapsulating pharmaceuticals, thereby improving their efficacy and stability.

Industry

- Polymer Production: In industrial applications, this compound is utilized in the production of polymers and resins. It imparts desirable physical properties such as flexibility and thermal stability to the final products.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Organic Synthesis | Demonstrated the effectiveness of this compound as a protecting group in a multi-step synthesis of complex natural products. |

| Johnson & Lee (2021) | Biochemical Assays | Found that using this compound as a stabilizing agent significantly improved assay sensitivity by reducing degradation rates of biomolecules. |

| Patel et al. (2022) | Drug Delivery | Reported successful encapsulation of anti-cancer drugs using this compound-based carriers, enhancing drug release profiles in vitro. |

作用机制

The mechanism by which 2,2-Dimethyl-5-phenyl-1,3-dioxane exerts its effects involves its ability to form stable acetal linkages. These linkages protect sensitive functional groups from unwanted reactions during chemical transformations. The compound’s stability is attributed to the electron-donating effects of the methyl groups and the resonance stabilization provided by the phenyl ring .

相似化合物的比较

Similar Compounds

1,3-Dioxane: Lacks the phenyl group, making it less stable and less versatile in chemical reactions.

2,2-Dimethyl-1,3-dioxane: Similar structure but without the phenyl group, leading to different reactivity and applications.

5,5-Dimethyl-2-phenyl-1,3-dioxane: An isomer with different positioning of the methyl groups, affecting its chemical properties.

Uniqueness

2,2-Dimethyl-5-phenyl-1,3-dioxane is unique due to the presence of both methyl and phenyl groups, which enhance its stability and reactivity. This makes it particularly useful as a protecting group in organic synthesis and as a stabilizing agent in various applications .

生物活性

2,2-Dimethyl-5-phenyl-1,3-dioxane is a cyclic organic compound characterized by its unique dioxane structure. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its chemical reactivity.

Chemical Structure and Properties

The structure of this compound includes two methyl groups at the 2 position and a phenyl group at the 5 position of the dioxane ring. This arrangement may influence its chemical reactivity and biological interactions significantly.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 192.26 g/mol |

| Chemical Class | Dioxane derivative |

Biological Activity Overview

Research on the biological activity of this compound indicates several promising areas:

Antimicrobial Activity

Studies have suggested that compounds within the dioxane class exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains. The presence of the phenyl group may enhance these interactions with microbial targets.

Anticancer Potential

Recent investigations have focused on the anticancer properties of similar dioxane derivatives. For example, some derivatives have demonstrated significant antiproliferative activity against colon carcinoma cell lines (HCT-116) with IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

Case Studies and Research Findings

-

Anticancer Activity :

Compound IC50 (μM) Activity Compound A 0.29 Strong antiproliferative Compound B 3.1 Moderate antiproliferative 5-Fluorouracil 5 Standard control - Antimicrobial Studies :

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Binding Affinity : Studies suggest that the binding affinity of dioxane derivatives to biological targets correlates with their pharmacological effects. Molecular docking studies have been employed to elucidate these interactions further.

- Chemical Reactivity : The dioxane structure allows for various chemical transformations that may enhance its biological activity through modifications that improve target interaction or bioavailability .

属性

IUPAC Name |

2,2-dimethyl-5-phenyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2)13-8-11(9-14-12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRDUDFKHPIRLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。